molecular formula C13H15NO2 B022250 Ethyl 2-cyano-2-phenylbutanoate CAS No. 718-71-8

Ethyl 2-cyano-2-phenylbutanoate

Cat. No. B022250
CAS RN: 718-71-8
M. Wt: 217.26 g/mol
InChI Key: VCJAUIYSQAXNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 2-cyano-2-phenylbutanoate involves the reaction of benzyl cyanide and diethyl carbonate in the presence of sodium ethanolate, followed by ethylation of the resultant sodium salt of ethyl cyanophenylacetate with ethyl bromide. This method provides a straightforward approach to obtaining ethyl 2-cyano-2-phenylbutanoate, an important intermediate for pharmaceutical applications (Vitvitskaya, Naidis, Katsnel'son, & Karpinskaya, 1981).

Molecular Structure Analysis

The molecular structure of ethyl 2-cyano-2-phenylbutanoate and related compounds has been elucidated through various analytical techniques. For instance, density functional theory (DFT) calculations and X-ray crystallography have been employed to determine the structural details of ethyl 2-cyano-3-alkoxypent-2-enoates, revealing significant steric hindrance and distortion around the tetrasubstituted alkene moiety (Seino, Kondo, Mochizuki, Tokunaga, Yamaguchi, & Sato, 2017).

Chemical Reactions and Properties

Ethyl 2-cyano-2-phenylbutanoate undergoes various chemical reactions, offering versatility in synthetic chemistry. For example, it can be transformed into ethyl 4-amino-2-cyclohexyl-2-methyl-1,2-dihydronaphthalenecarboxylate through a series of reactions involving Grignard reagents, showcasing its reactivity and potential for creating complex molecules (Grigoryan, Tarzyan, Markosyan, Paronikyan, & Sukasyan, 2011).

Scientific Research Applications

  • Biocatalysis and Drug Synthesis

    Ethyl 2-oxo-4-phenylbutanoate, a related compound, can be biocatalytically reduced to ethyl (R)-2-hydroxy-4-phenylbutanoate (R-HPBE), which is an important intermediate in the synthesis of angiotensin-converting enzyme inhibitors (Su et al., 2020). This process has been explored for the efficient production of anti-hypertension drugs (Oda et al., 1998).

  • Polymer Chemistry

    In the field of polymerization, compounds like (S)-(+)-ethyl-2-phenylbutanoate have been used alongside poly(ethylene terephthalate) to impact the process of propylene polymerization, demonstrating its utility in materials science (Soga et al., 1980).

  • Cancer Research

    Ethyl p-azidophenyl-2-phenylalkanoates, through intramolecular cyclization, lead to the formation of tetrahydronaphthalene lignan esters. These compounds have shown effectiveness in inhibiting human tumor cell growth in vitro, indicating their potential in cancer research (Pinto et al., 2011).

  • Synthesis of Pharmaceuticals

    Ethyl cyanoethylphenylacetate, a similar compound, serves as an intermediate in the synthesis of pharmaceuticals like hexamidine and phenobarbital (Vitvitskaya et al., 1981).

  • Crystallography and Material Science

    Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates exhibit interesting crystal packing properties due to rare nonhydrogen bonding interactions, which is significant for the understanding of molecular interactions in crystallography (Zhang et al., 2011).

  • Biotechnology

    The synthesis of optically active ethyl (R)-4-cyano-3-hydroxybutanoate is significant for its extensive use in pharmaceuticals and biotechnology, highlighting the importance of chiral intermediates in these fields (You et al., 2013).

  • Enzymatic Studies and Organic Synthesis

    Studies like those by Lin et al. (2001) demonstrate the practical synthesis of ethyl (R)- and (S)-2-hydroxy-4-phenylbutanoate from l-malic acid, which is relevant for understanding stereoselectivity in organic synthesis (Lin et al., 2001).

  • Magnetic Resonance Studies

    Magnetic resonance studies on isomers of ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate help in understanding the geometric and chemical properties of these compounds (Giralt et al., 1975).

Safety And Hazards

Ethyl 2-cyano-2-phenylbutanoate is associated with several hazards. It is recommended to avoid breathing its dust or vapor, and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

ethyl 2-cyano-2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-13(10-14,12(15)16-4-2)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJAUIYSQAXNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)(C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290526
Record name ethyl 2-cyano-2-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-phenylbutanoate

CAS RN

718-71-8
Record name Ethyl α-cyano-α-ethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=718-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyano-2-phenylbutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 718-71-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-cyano-2-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-cyano-2-phenyl-butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneacetic acid, α-cyano-α-ethyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-2-phenylbutanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-2-phenylbutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyano-2-phenylbutanoate
Reactant of Route 4
Ethyl 2-cyano-2-phenylbutanoate
Reactant of Route 5
Ethyl 2-cyano-2-phenylbutanoate
Reactant of Route 6
Ethyl 2-cyano-2-phenylbutanoate

Citations

For This Compound
3
Citations
AS Vitvitskaya, FB Naidis, EZ Katsnel'son… - Pharmaceutical …, 1981 - Springer
… Ethyl cyanoethylphenylacetate [ethyl 2-cyano-2-phenylbutanoate] (IV) -- an important intermediate in the synthesis of the drugs hexamidine and phenobarbital -- is obtained from benzyl …
Number of citations: 4 link.springer.com
R Ketari, A Foucaud - The Journal of Organic Chemistry, 1981 - ACS Publications
… 5 g of nitrile 3c with EtOH at 50 C for 30 min gave ethyl 2-cyano-2-phenylbutanoate: bp 150 C (10 min) [lit.26 bp 147 C (11 mm)]; IR (neat) 2232 (G^N) 1735 (0=0) cm'1; NMR (CDClg) S …
Number of citations: 20 pubs.acs.org
X Qian, J Han, L Wang - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
A transition metal‐free direct arylation of 2‐substituted cyanoacetates with diaryliodonium salts was developed. With this approach, a wide range of α‐tolunitrile derivatives has been …
Number of citations: 24 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.